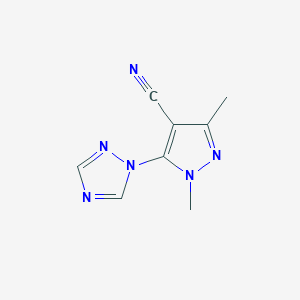

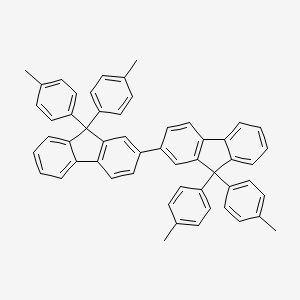

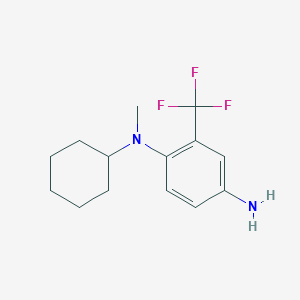

![molecular formula C7H12N4 B1455528 4-(3H-[1,2,3]Triazol-4-yl)piperidin CAS No. 1251017-50-1](/img/structure/B1455528.png)

4-(3H-[1,2,3]Triazol-4-yl)piperidin

Übersicht

Beschreibung

4-(3H-[1,2,3]Triazol-4-YL)piperidine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3H-[1,2,3]Triazol-4-YL)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3H-[1,2,3]Triazol-4-YL)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

Der Triazolring, ein Kernbestandteil von 4-(3H-[1,2,3]Triazol-4-yl)piperidin, wurde ausgiebig auf seine antibakteriellen Eigenschaften untersucht. Forschungsergebnisse zeigen, dass Triazolderivate eine signifikante Aktivität gegen eine Vielzahl von Bakterienstämmen aufweisen. Sie sind besonders wirksam gegen arzneimittelresistente Bakterien, was ein wachsendes Problem im Bereich der öffentlichen Gesundheit darstellt. Die Entwicklung neuer antibakterieller Mittel, die den Triazolring enthalten, zielt darauf ab, der mikrobiellen Resistenz entgegenzuwirken und neue Behandlungsmöglichkeiten für bakterielle Infektionen zu bieten .

Antikrebsmittel

Triazolderivate haben sich auch als vielversprechend für die Verwendung als Antikrebsmittel erwiesen. Die Synthese neuartiger Triazolverbindungen hat zur Entdeckung von Molekülen mit zytotoxischen Aktivitäten gegen verschiedene menschliche Krebszelllinien geführt. Diese Verbindungen haben das Potenzial, zu Chemotherapeutika weiterentwickelt zu werden, die selektiv Krebszellen angreifen können, während sie normale Zellen möglichst schonen. Molekular-Docking-Studien deuten darauf hin, dass diese Derivate an bestimmte Enzyme binden können, die an der Krebsentwicklung beteiligt sind, was einen möglichen Wirkmechanismus aufzeigt .

Induktion von Apoptose

In der Krebsforschung ist die Induktion von Apoptose oder programmiertem Zelltod in Krebszellen eine Schlüsselstrategie. Es wurde festgestellt, dass bestimmte Triazolderivate in bestimmten Krebszelllinien, wie z. B. BT-474-Zellen, Apoptose auslösen. Dieser Effekt ist entscheidend für die Entwicklung von Krebstherapien, die Krebszellen effektiv eliminieren können, ohne gesundes Gewebe zu beeinträchtigen .

Antimikrobielle Aktivität

Über antibakterielle Anwendungen hinaus weisen Triazolderivate ein breiteres Spektrum an antimikrobieller Aktivität auf. Dazu gehören antifungale und antivirale Wirkungen, was sie wertvoll für die Entwicklung neuer Medikamente zur Behandlung einer Vielzahl von Infektionen macht. Die Fähigkeit von Triazolverbindungen, Wasserstoffbrückenbindungen mit verschiedenen Zielen zu bilden, trägt zu ihrer Wirksamkeit als antimikrobielle Mittel bei .

Landwirtschaftliche Chemikalien

Der Triazolring ist ein häufiges Motiv in landwirtschaftlichen Chemikalien, insbesondere in Fungiziden. Triazolderivate können Nutzpflanzen vor Pilzbefall schützen, die Ernährungssicherheit gewährleisten und Ernteverluste reduzieren. Ihre Rolle in der Landwirtschaft ist angesichts der steigenden Nachfrage nach nachhaltigen Anbaumethoden und der Notwendigkeit, eine wachsende Weltbevölkerung zu ernähren, von entscheidender Bedeutung .

Materialwissenschaft

In der Materialwissenschaft werden Triazolderivate auf ihr Potenzial hin untersucht, neue Materialien mit einzigartigen Eigenschaften zu schaffen. So können sie beispielsweise bei der Synthese von Polymeren mit spezifischen Eigenschaften, wie z. B. erhöhter Haltbarkeit oder Widerstandsfähigkeit gegenüber Umwelteinflüssen, eingesetzt werden. Die Vielseitigkeit des Triazolrings macht ihn zu einem wertvollen Bestandteil beim Design von fortgeschrittenen Materialien .

Wirkmechanismus

Target of Action

The primary targets of 4-(3H-[1,2,3]Triazol-4-YL)piperidine are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

4-(3H-[1,2,3]Triazol-4-YL)piperidine interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The affected biochemical pathways include the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties, which are beneficial in the treatment of neurodegenerative diseases .

Result of Action

The result of the action of 4-(3H-[1,2,3]Triazol-4-YL)piperidine is the significant anti-neuroinflammatory properties and promising neuroprotective activity . This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, and reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action environment of 4-(3H-[1,2,3]Triazol-4-YL)piperidine is primarily within the human body, specifically within microglia and neuronal cells . Environmental factors that could influence the compound’s action, efficacy, and stability include the physiological conditions within the body, such as pH, temperature, and the presence of other molecules.

Biochemische Analyse

Biochemical Properties

4-(3H-[1,2,3]Triazol-4-YL)piperidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as topoisomerase IV and various proteases. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. For instance, studies have shown that 4-(3H-[1,2,3]Triazol-4-YL)piperidine can inhibit the catalytic activity of topoisomerase IV, which is essential for DNA replication and cell division . Additionally, this compound has been found to interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing downstream cellular responses.

Cellular Effects

The effects of 4-(3H-[1,2,3]Triazol-4-YL)piperidine on various cell types have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . Furthermore, 4-(3H-[1,2,3]Triazol-4-YL)piperidine has been found to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 4-(3H-[1,2,3]Triazol-4-YL)piperidine exerts its effects through several mechanisms. One of the primary mechanisms involves binding to the active sites of enzymes, thereby inhibiting their catalytic activity. For example, the compound has been shown to bind to the active site of topoisomerase IV, preventing the enzyme from cleaving and rejoining DNA strands . Additionally, 4-(3H-[1,2,3]Triazol-4-YL)piperidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(3H-[1,2,3]Triazol-4-YL)piperidine in laboratory settings have been subjects of investigation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have also indicated that 4-(3H-[1,2,3]Triazol-4-YL)piperidine can have sustained effects on cellular function, particularly in the context of cancer cell lines, where it continues to induce apoptosis and inhibit cell proliferation over extended periods.

Dosage Effects in Animal Models

The effects of 4-(3H-[1,2,3]Triazol-4-YL)piperidine vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects while effectively inhibiting tumor growth in cancer models . At higher doses, 4-(3H-[1,2,3]Triazol-4-YL)piperidine can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have also been observed, with significant therapeutic benefits achieved at specific dosage ranges.

Metabolic Pathways

4-(3H-[1,2,3]Triazol-4-YL)piperidine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of 4-(3H-[1,2,3]Triazol-4-YL)piperidine, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell.

Transport and Distribution

The transport and distribution of 4-(3H-[1,2,3]Triazol-4-YL)piperidine within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported into cells via membrane transporters, such as the organic cation transporter family . Once inside the cell, 4-(3H-[1,2,3]Triazol-4-YL)piperidine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 4-(3H-[1,2,3]Triazol-4-YL)piperidine plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 4-(3H-[1,2,3]Triazol-4-YL)piperidine can interact with various cytoplasmic proteins, influencing cellular processes such as signal transduction and metabolism. In the nucleus, the compound can bind to DNA and transcription factors, modulating gene expression and influencing cellular responses. Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of 4-(3H-[1,2,3]Triazol-4-YL)piperidine, directing it to specific compartments or organelles.

Eigenschaften

IUPAC Name |

4-(2H-triazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-8-4-2-6(1)7-5-9-11-10-7/h5-6,8H,1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIWBPLJDKOQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283226 | |

| Record name | Piperidine, 4-(1H-1,2,3-triazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251017-50-1 | |

| Record name | Piperidine, 4-(1H-1,2,3-triazol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251017-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4-(1H-1,2,3-triazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

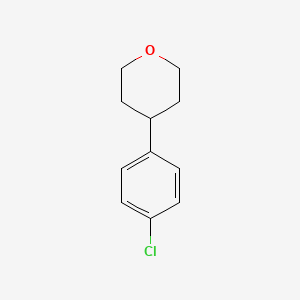

![3-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1455447.png)

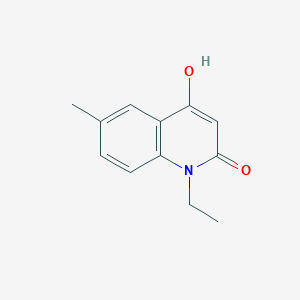

![7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1455453.png)

![6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1455454.png)

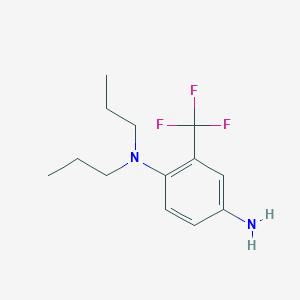

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1455464.png)

![2-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B1455465.png)